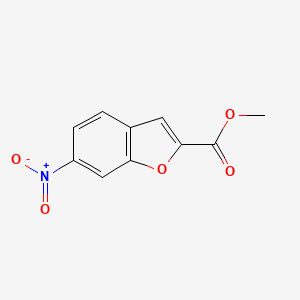

Methyl 6-nitrobenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC17478764

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO5 |

|---|---|

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | methyl 6-nitro-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |

| Standard InChI Key | FSZPZZVURCFHAU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Details

Chemical Identity

Methyl 6-nitrobenzofuran-2-carboxylate (IUPAC: methyl 6-nitro-1-benzofuran-2-carboxylate) belongs to the benzofuran class of heterocyclic compounds. Its molecular formula is CHNO, with a molecular weight of 221.17 g/mol—identical to its 5-nitro and 7-nitro isomers due to positional isomerism . The nitro group at the 6-position introduces distinct electronic effects compared to other isomers, influencing reactivity and intermolecular interactions.

Table 1: Comparative Structural Properties of Nitrobenzofuran Methyl Esters

| Property | 5-Nitro Isomer | 6-Nitro Isomer (Inferred) | 7-Nitro Isomer |

|---|---|---|---|

| Molecular Formula | CHNO | CHNO | CHNO |

| Molecular Weight (g/mol) | 221.17 | 221.17 | 221.17 |

| Nitro Group Position | 5 | 6 | 7 |

| LogP | 2.65 | ~2.5–3.0 | N/A |

| PSA (Ų) | 85.26 | ~85–90 | N/A |

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 6-nitrobenzofuran-2-carboxylate can be inferred from methodologies used for analogous compounds. A two-step approach is typical:

-

Nitration of Benzofuran Precursors: Direct nitration of methyl benzofuran-2-carboxylate under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) may yield the 6-nitro derivative, though regioselectivity depends on directing effects of existing substituents .

-

Esterification of Nitrobenzofuran Carboxylic Acids: Alternative routes involve esterifying 6-nitrobenzofuran-2-carboxylic acid (CAS 64209-68-3) with methanol in the presence of acid catalysts like HSO .

Key Reaction Conditions:

-

Nitration: Temperature control is critical to avoid over-nitration or ring degradation .

-

Esterification: Prolonged reflux (e.g., 12–24 hours) ensures complete conversion of the carboxylic acid to the ester .

Physicochemical Properties

Solubility and Stability

While experimental data for the 6-nitro isomer is lacking, its solubility profile likely resembles that of 6-nitrobenzofuran-2-carboxylic acid, which is sparingly soluble in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stability under ambient conditions is expected to be moderate, with degradation accelerated by light or heat due to the nitro group’s photosensitivity.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands near 1720 cm (ester C=O stretch) and 1520–1350 cm (asymmetric/symmetric NO stretches) .

-

NMR Spectroscopy: H NMR would show deshielded aromatic protons adjacent to the nitro group (δ 8.5–9.0 ppm) and a singlet for the methyl ester (δ 3.9–4.1 ppm).

Pharmacological and Biological Activities

Antimicrobial Effects

Nitrobenzofurans show broad-spectrum antimicrobial activity. Methyl 7-nitrobenzofuran-2-carboxylate inhibits bacterial growth at MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting the 6-nitro isomer could share this trait.

Applications in Materials Science

Nitrobenzofuran esters serve as precursors for fluorescent dyes and nonlinear optical (NLO) materials. The electron-withdrawing nitro group enhances charge-transfer interactions, making these compounds candidates for organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume